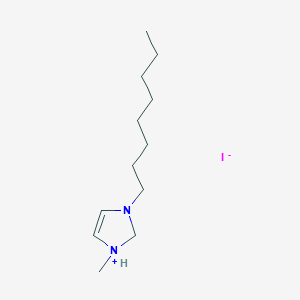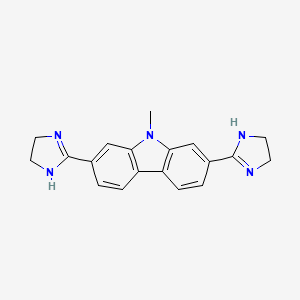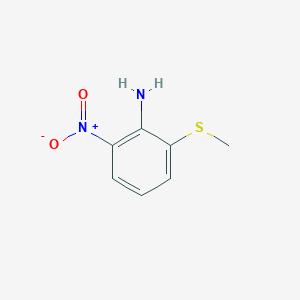
1,6-Bis(2,2'-bipyridine-4-yl)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-ビス(2,2'-ビピリジン-4-イル)ピレン: は、ビピリジン誘導体のファミリーに属する複雑な有機化合物です。この化合物は、中心のピレンコアに2つのビピリジン部分が付加されていることを特徴としています。1,6-ビス(2,2'-ビピリジン-4-イル)ピレンの独特な構造は、化学、生物学、材料科学など、さまざまな分野で研究の対象として興味深いものです。
準備方法
合成経路と反応条件
1,6-ビス(2,2'-ビピリジン-4-イル)ピレンの合成は、通常、1,6-ジブロモピレンと4,4'-ビピリジン誘導体のカップリングを含みます。一般的な方法の1つは鈴木カップリング反応であり、これはパラジウム触媒とボロン酸を使用します。反応条件は、しばしば、炭酸カリウムなどの塩基とトルエンまたはジメチルホルムアミドなどの溶媒の使用を含みます。 反応は、酸化を防ぐために、通常、窒素またはアルゴンなどの不活性雰囲気下で行われます .
工業的生産方法
1,6-ビス(2,2'-ビピリジン-4-イル)ピレンの工業的生産方法は広く文書化されていませんが、大規模有機合成の原理を適用することができます。これには、収率と純度を最大化するための反応条件の最適化、連続フロー反応器の使用、再結晶やクロマトグラフィーなどの効率的な精製技術の採用が含まれます。
化学反応の分析
反応の種類
1,6-ビス(2,2'-ビピリジン-4-イル)ピレンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 触媒として炭素上のパラジウムを使用した水素ガス。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はピレンキノン誘導体の形成につながることがあります一方、置換反応はハロゲン化ビピリジン-ピレン化合物を生成することができます .
4. 科学研究への応用
1,6-ビス(2,2'-ビピリジン-4-イル)ピレンは、科学研究で幅広い用途があります。
化学: これは、配位化学におけるリガンドとして使用され、さまざまな金属イオンと錯体を形成します。
生物学: この化合物は金属イオンと結合する能力により、金属タンパク質やその他の金属依存性生物学的プロセスの研究に役立ちます。
医学: 薬物送達システムにおける潜在的な使用と、イメージングアプリケーション用の蛍光プローブとしての使用に関する研究が進められています.
工業: この化合物は、独特の光物理的特性により、有機発光ダイオード(OLED)やその他の電子材料の開発に使用されています.
科学的研究の応用
1,6-Bis(2,2’-bipyridine-4-yl)pyrene has a wide range of applications in scientific research:
作用機序
1,6-ビス(2,2'-ビピリジン-4-イル)ピレンの作用機序は、ビピリジン部分を介して金属イオンと配位する能力に関係しています。この配位は、金属中心の電子特性を変化させる可能性があり、触媒プロセスでより反応性が高くなります。 ピレンコアも、化合物の光物理的特性に寄与し、電荷移動やエネルギー移動プロセスに関与することができます .
6. 類似の化合物との比較
類似の化合物
2,2'-ビピリジン: 配位化学で広く使用されている、より単純なビピリジン誘導体。
4,4'-ビピリジン: 配位特性が似ていますが、空間配置が異なる別のビピリジン誘導体。
1,6-ビス(4-ホルミルフェニル)-3,8-ビス(4-アミノフェニル)ピレン: 共有結合性有機フレームワークの合成に使用される関連する化合物.
ユニークさ
1,6-ビス(2,2'-ビピリジン-4-イル)ピレンは、ビピリジンとピレン部分の組み合わせによりユニークで、強い配位能力と独特の光物理的特性の両方を付与します。 これは、高度な材料やセンサーの開発など、金属配位と蛍光の両方が必要なアプリケーションで特に価値があります .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties but different spatial arrangement.
1,6-Bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene: A related compound used in the synthesis of covalent organic frameworks.
Uniqueness
1,6-Bis(2,2’-bipyridine-4-yl)pyrene is unique due to its combination of bipyridine and pyrene moieties, which impart both strong coordination abilities and distinctive photophysical properties. This makes it particularly valuable in applications requiring both metal coordination and fluorescence, such as in the development of advanced materials and sensors .
特性
CAS番号 |
308363-85-1 |
|---|---|
分子式 |
C36H22N4 |
分子量 |
510.6 g/mol |
IUPAC名 |
2-pyridin-2-yl-4-[6-(2-pyridin-2-ylpyridin-4-yl)pyren-1-yl]pyridine |
InChI |
InChI=1S/C36H22N4/c1-3-17-37-31(5-1)33-21-25(15-19-39-33)27-11-7-23-10-14-30-28(12-8-24-9-13-29(27)35(23)36(24)30)26-16-20-40-34(22-26)32-6-2-4-18-38-32/h1-22H |
InChIキー |
RYVFJMYBZDWCMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC(=NC=C7)C8=CC=CC=N8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)

![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)

![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)




![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)
